4-(Chloromethyl)-2-nitrophenol

Catalog No.
S778695
CAS No.
6694-75-3
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-2-nitrophenol

CAS Number

6694-75-3

Product Name

4-(Chloromethyl)-2-nitrophenol

IUPAC Name

4-(chloromethyl)-2-nitrophenol

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2

InChI Key

LCYZFNFGPVNDGS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])O

4-(Chloromethyl)-2-nitrophenol is a chemical compound with the molecular formula C7H6ClNO3C_7H_6ClNO_3 and a molecular weight of approximately 187.58 g/mol. It is classified as a chloronitrophenol, which consists of a nitro group and a chloromethyl group attached to a phenolic ring. This compound is known for its yellow solid appearance and is soluble in organic solvents. It is primarily utilized in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals .

Currently, there's no documented information on the specific mechanism of action of CMNP in any biological system.

Due to the presence of the nitro group and chlorine atom, CMNP is likely to be toxic and an irritant. It's also expected to be somewhat reactive. Specific data on its toxicity, flammability, and other hazards are unavailable and require further testing [].

Safety Precautions:

  • Always handle CMNP with proper personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • Due to limited data, treat CMNP as a potentially hazardous material and avoid inhalation, ingestion, and skin contact.
  • Properly dispose of waste according to local regulations.
Due to its functional groups:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or sodium borohydride, yielding 4-(chloromethyl)-2-aminophenol.
  • Electrophilic Aromatic Substitution: The presence of the nitro group, which is a strong electron-withdrawing group, influences electrophilic substitution reactions on the aromatic ring, affecting regioselectivity .

4-(Chloromethyl)-2-nitrophenol exhibits notable biological activity, particularly in terms of toxicity. It has been identified as a hazardous substance that can cause skin irritation, respiratory issues, and eye damage upon exposure . Additionally, studies have shown that it is toxic to various microorganisms but can be degraded by specific bacterial strains. For example, Bacillus subtilis has been reported to decolorize and degrade this compound, converting it into less harmful metabolites such as 4-chloro-2-aminophenol and 5-chloro-2-methylbenzoxazole .

The synthesis of 4-(Chloromethyl)-2-nitrophenol typically involves multi-step reactions:

  • Chloromethylation: The initial step often includes the chloromethylation of 2-nitrophenol using chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst.
  • Purification: The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity .

4-(Chloromethyl)-2-nitrophenol finds applications in several fields:

  • Dye Manufacturing: It serves as an intermediate in the production of various dyes.
  • Pesticide Development: The compound is utilized in synthesizing certain pesticides due to its biological activity against pests.
  • Pharmaceuticals: It acts as a precursor for developing pharmaceutical compounds and agrochemicals .

Research on interaction studies involving 4-(Chloromethyl)-2-nitrophenol has focused on its degradation pathways and interactions with microbial communities. Studies indicate that specific bacteria can utilize this compound as a carbon source, leading to its mineralization and detoxification. The degradation mechanisms include both reductive and oxidative pathways, where different bacterial strains exhibit varying efficiencies in breaking down this toxic compound .

Several compounds share structural similarities with 4-(Chloromethyl)-2-nitrophenol, including:

Compound NameMolecular FormulaUnique Features
4-NitrophenolC6H5NO3C_6H_5NO_3Commonly used as a precursor for dyes; less toxic.
2-Chloro-4-nitrophenolC6H4ClNO3C_6H_4ClNO_3Used in similar applications but differs in chlorine position.
4-Chloro-2-aminophenolC6H6ClNOC_6H_6ClN_OReduced form of 4-(Chloromethyl)-2-nitrophenol; less toxic.
2-NitrophenolC6H5NO3C_6H_5NO_3Acts as a pH trigger; less hazardous than its chlorinated counterparts.

The uniqueness of 4-(Chloromethyl)-2-nitrophenol lies in its specific chloromethyl functional group, which enhances its reactivity compared to other nitrophenols while also contributing to its higher toxicity levels .

XLogP3

2.4

Wikipedia

4-(chloromethyl)-2-nitrophenol

Dates

Modify: 2023-08-15

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